5-METHYL-N-[(OXOLAN-2-YL)METHYL]FURAN-2-CARBOXAMIDE
Overview
Description
5-METHYL-N-[(OXOLAN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[(OXOLAN-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves the reaction of furan derivatives with oxolane derivatives under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative, which is reacted with oxolane-2-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[(OXOLAN-2-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-METHYL-N-[(OXOLAN-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-METHYL-N-[(OXOLAN-2-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to disrupt the synthesis of bacterial cell walls or proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-METHYL-N-[(OXOLAN-2-YL)ETHYL]FURAN-2-CARBOXAMIDE
- 5-METHYL-N-[(OXOLAN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE
- 5-METHYL-N-[(OXOLAN-2-YL)BUTYL]FURAN-2-CARBOXAMIDE
Uniqueness
5-METHYL-N-[(OXOLAN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the oxolane ring and the methyl group on the furan ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-10(15-8)11(13)12-7-9-3-2-6-14-9/h4-5,9H,2-3,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPXJNSYHXUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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